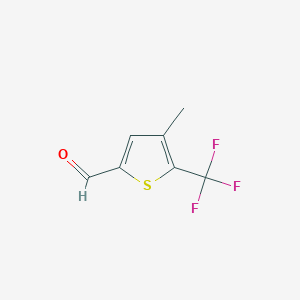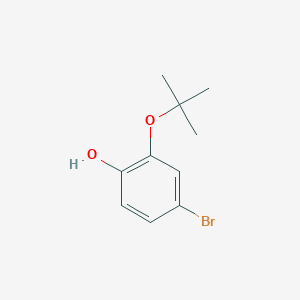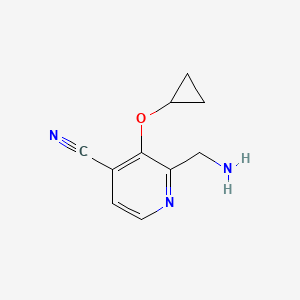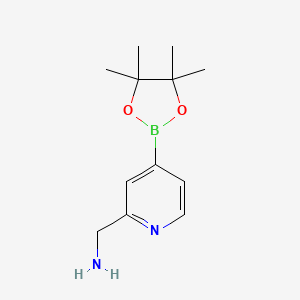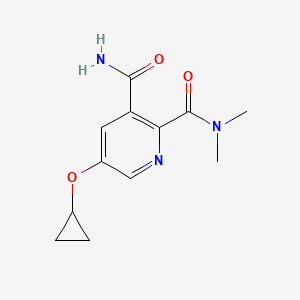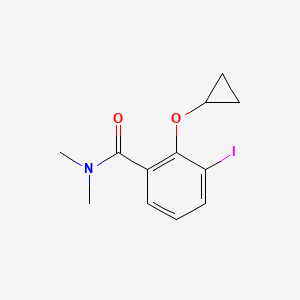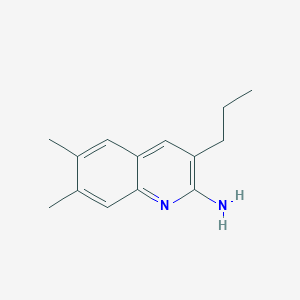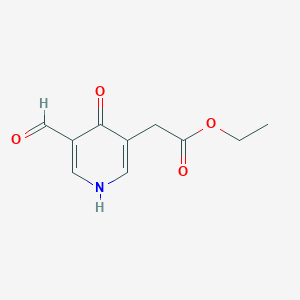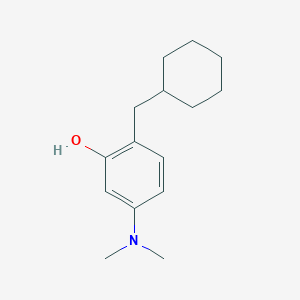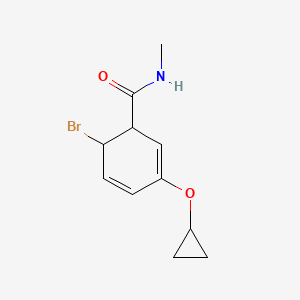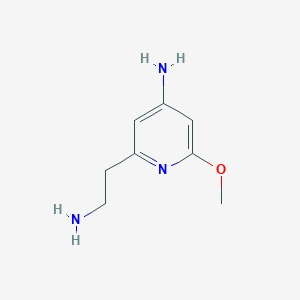
2-(2-Aminoethyl)-6-methoxypyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-6-methoxypyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and a methoxy group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-methoxypyridin-4-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with an aminoethyl group under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-6-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the pyridine ring can participate in substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-6-methoxypyridin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-6-methoxypyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound can also interact with receptors on cell surfaces, modulating signaling pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylpyridine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxypyridin-4-amine: Lacks the aminoethyl group, which may influence its solubility and interaction with biological targets.
2-(2-Aminoethyl)-pyridine: Similar structure but without the methoxy group, leading to different chemical and biological properties
Uniqueness
2-(2-Aminoethyl)-6-methoxypyridin-4-amine is unique due to the presence of both the aminoethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-6-methoxypyridin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-12-8-5-6(10)4-7(11-8)2-3-9/h4-5H,2-3,9H2,1H3,(H2,10,11) |
Clave InChI |
ANJZZVCQLYDSSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


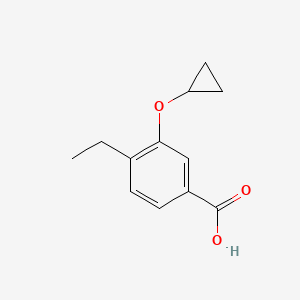
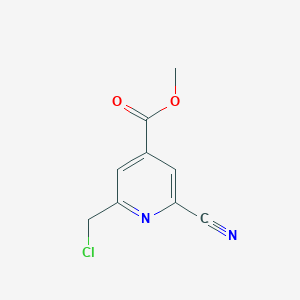
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
